5-methyl-7,8-dihydro-1,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-7,8-dihydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAHOOKRGJODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methyl 7,8 Dihydro 1,6 Naphthyridine and Its Analogs
Established Synthetic Routes and Reaction Mechanisms for Naphthyridines
The construction of the naphthyridine skeleton has traditionally relied on a range of classical synthetic transformations. These methods, while foundational, often necessitate multiple steps and can be limited in their substrate scope and functional group tolerance.
Multi-step Synthetic Strategies
Multi-step sequences have long been the cornerstone of 1,6-naphthyridine (B1220473) synthesis. These routes often involve the initial construction of a substituted pyridine ring followed by annulation to form the second heterocyclic ring. A notable example is the synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one from a simple pyridine precursor. This process involves the acid-catalyzed aza-Michael addition of ammonia to a 2-ethenyl-3-pyridinecarboxylic acid methyl ester, which subsequently undergoes cyclization. umich.edu This intermediate can then be further functionalized. For instance, methylation can be achieved under standard conditions to yield the corresponding methylated derivative in high yield. umich.edu
Another illustrative multi-step approach involves the preparation of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which serves as a key intermediate for potent therapeutic agents. nih.gov In one reported synthesis, the sequence commences with the metalation of 2-methoxy-6-methylpyridine and subsequent nucleophilic addition to paraformaldehyde. nih.gov This is followed by an amination reaction under Mitsunobu conditions and deprotection. The resulting pyridinylethylamine then undergoes a Pictet-Spengler reaction with an ethyl glyoxylate polymer to furnish the tetrahydronaphthyridine core. nih.gov Subsequent protection of the secondary amine, methylation, and hydrolysis of the ester provide a carboxylic acid intermediate ready for coupling with other molecular fragments. nih.gov
A more recent multi-step strategy for accessing highly substituted 1,6-naphthyridines involves the initial nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester. acs.org The resulting 2-cyanoalkyl nicotinic ester then undergoes a tandem nitrile hydration and cyclization to afford a 1,6-naphthyridine-5,7-dione. acs.org This dione can be further elaborated through various synthetic transformations.
Flow chemistry has also been applied to the multi-step synthesis of complex heterocyclic molecules, offering advantages in terms of reaction control, safety, and scalability. A continuous-flow process has been developed for the synthesis of the alkaloid natural product oxomaritidine, which showcases the potential of linking individual reactions into a seamless multi-step sequence. syrris.jp This approach minimizes manual handling and allows for rapid optimization and high reproducibility. syrris.jp
One-Pot and Cascade Reaction Approaches
In an effort to improve synthetic efficiency and reduce waste, one-pot and cascade reaction strategies have been developed for the synthesis of naphthyridine derivatives. These approaches combine multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates.
A one-pot method for the preparation of 1,6-naphthyridines has been reported that involves the dimetalation of an N-2-pyridylpivalamide or tert-butylcarbamate, followed by reaction with a β-alkoxyacrolein derivative. researchgate.net This strategy provides a direct route to the naphthyridine core from readily available starting materials.
Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant and atom-economical approach to complex molecular architectures. An unprecedented intermolecular cascade annulation has been discovered for the synthesis of dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones. chim.it This metal-free reaction proceeds via a 1,4-Michael addition followed by a cascade involving aniline fragment transfer and an SNAr process. chim.it Although this example pertains to the 1,8-naphthyridine isomer, the principles of cascade design are applicable to the synthesis of other naphthyridine scaffolds.
Solvent-free and catalyst-free "grindstone" chemistry has also been employed for the rapid synthesis of 1,2-dihydro nih.govnih.gov-naphthyridine derivatives. researchgate.net This mechanochemical approach involves the simple grinding of ketones, malononitrile, and amines in a mortar at room temperature, affording the desired products in high yields within minutes. researchgate.net
Innovative Synthetic Methodologies
The field of organic synthesis is continually evolving, with the development of new catalytic systems and reaction technologies. These innovations are being increasingly applied to the synthesis of heterocyclic compounds, including 1,6-naphthyridines, offering milder reaction conditions, improved selectivity, and access to novel chemical space.
Transition-Metal-Catalyzed Synthesis of Naphthyridines
Transition-metal catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules. Various transition metals, including palladium, copper, cobalt, and ruthenium, have been employed in the synthesis of naphthyridine derivatives.
Palladium-catalyzed reactions have been extensively used. For instance, a Heck reaction between a 2-chloropyridine derivative and ethylene gas has been utilized to generate a 2-vinyl-3-acylpyridine intermediate, which can then be cyclized to a dihydronaphthyridine. acs.org The Suzuki-Miyaura coupling is another powerful palladium-catalyzed transformation that has been applied to the synthesis of substituted naphthyridines. nih.govacs.org
Ruthenium-catalyzed reactions have proven valuable for asymmetric synthesis. A notable application is the enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate, which establishes a key stereocenter in the synthesis of a potent RORγt inverse agonist. nih.govacs.org This reaction proceeds with high enantioselectivity, providing access to chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds. nih.govacs.org
Cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles promoted by microwave irradiation have been shown to be an efficient method for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines. acs.org This approach allows for the rapid construction of the bicyclic core from acyclic precursors.
Copper-catalyzed reactions have also found application, particularly in amidation and cyclization reactions. For example, copper(II) triflate has been used to catalyze the cyclization of imines in the synthesis of benzo[b] nih.govnih.govnaphthyridines. chim.it
| Catalyst | Reaction Type | Substrate(s) | Product | Reference(s) |
| Palladium(II) chloride / DPEphos | Heck Reaction | 2-Chloropyridine derivative, Ethylene | 2-Vinyl-3-acylpyridine | acs.org |
| Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | Pyridinyl-2-oxoacetamide, Potassium trifluorovinylborate | 2-Vinyl-3-acylpyridine | nih.govacs.org |
| Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | Asymmetric Transfer Hydrogenation | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | nih.govacs.org |
| Cobalt Catalyst | [2+2+2] Cyclization | Dialkynylnitriles | 5,6,7,8-Tetrahydro-1,6-naphthyridines | acs.org |
| Copper(II) triflate | Cyclization | Imines | Benzo[b] nih.govnih.govnaphthyridines | chim.it |
Organocatalysis in Naphthyridine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. nih.gov This approach offers advantages such as low toxicity, stability to air and moisture, and the ability to perform enantioselective transformations. nih.gov
While specific applications of organocatalysis to the synthesis of 5-methyl-7,8-dihydro-1,6-naphthyridine are not extensively documented, the principles of organocatalysis are broadly applicable to the synthesis of heterocyclic compounds. For instance, cinchona-alkaloid-derived primary-amine–Brønsted acid composite catalysts have been used for the enantioselective Michael addition of pyrazoline-5-ones to α,β-unsaturated ketones, demonstrating the potential for creating chiral centers in heterocyclic systems. nih.gov The development of organocatalytic methods for the key bond-forming reactions in the synthesis of dihydronaphthyridines, such as Michael additions and aldol reactions, represents a promising area for future research.
Photochemical and Electrochemical Synthesis Techniques
Photochemical synthesis utilizes light to promote chemical reactions. While specific examples of the photochemical synthesis of 7,8-dihydro-1,6-naphthyridines are not well-documented in the reviewed literature, photochemical cyclizations are a known strategy for the formation of heterocyclic rings. For instance, the photorearrangement of pyridine N-oxides to 2-formylpyrroles is a classic example of a photoinduced heterocyclic transformation. researchgate.net It is conceivable that appropriately substituted pyridine derivatives could undergo photochemical cyclization to form the dihydronaphthyridine ring system.
Electrochemical synthesis , or electrosynthesis, employs an electric current to drive chemical reactions. nih.gov This method can be used for both oxidative and reductive transformations and offers a high degree of control over the reaction conditions. nih.gov The electrooxidation of 1,4-dihydropyridines to the corresponding pyridines is a well-established process. nih.gov While direct electrochemical synthesis of 7,8-dihydro-1,6-naphthyridines from simple precursors has not been extensively reported, the principles of electrosynthesis could potentially be applied to key steps in their formation, such as the cyclization of a suitable precursor through an electrochemically induced intramolecular reaction.
Asymmetric Synthesis of Chiral this compound Derivatives
The creation of chiral this compound derivatives is crucial for the development of stereospecific therapeutic agents. The primary approaches to achieving enantioselectivity in the synthesis of these compounds are through enantioselective catalysis and the use of chiral auxiliaries.
Enantioselective catalysis has proven to be a highly efficient method for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds. A notable example is the synthesis of a key intermediate for TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist. nih.gov The chiral center in this synthesis is established through a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine precursor. nih.govnih.gov
This process utilizes a chiral ruthenium complex, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), with ammonium (B1175870) formate as the hydrogen source. nih.gov The reaction proceeds with high enantioselectivity, affording the desired (R)-enantiomer in excellent yield. nih.gov This catalytic method is advantageous as it is atom-economical and avoids the need for chromatographic purification, making it suitable for large-scale manufacturing. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | nih.gov |
| Hydrogen Source | Ammonium formate | nih.gov |
| Substrate | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | nih.govnih.gov |
| Product | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | nih.govnih.gov |
| Advantages | High enantioselectivity, atom-economical, chromatography-free | nih.govnih.gov |
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. researchgate.netyoutube.com This method involves the temporary incorporation of an optically active molecule to direct the stereochemical outcome of a reaction. youtube.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com
While a powerful tool, specific applications of chiral auxiliaries for the asymmetric synthesis of this compound derivatives are not extensively detailed in the reviewed literature. However, the general principles of this approach can be applied. For instance, a chiral auxiliary could be attached to the nitrogen at the 6-position of the 7,8-dihydro-1,6-naphthyridine ring system. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched product. Pseudoephenamine is an example of a versatile chiral auxiliary that has been shown to provide remarkable stereocontrol in alkylation reactions. nih.gov
Derivatization Strategies for Structural Modification of this compound
The structural modification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of its derivatives. Derivatization can be targeted at the naphthyridine core, the 7,8-dihydro moiety, or the side chains.
The aromatic pyridine ring of the 1,6-naphthyridine core is amenable to various functionalization reactions, including electrophilic and nucleophilic aromatic substitutions, as well as cross-coupling reactions. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com
Electrophilic Aromatic Substitution: The pyridine ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.commasterorganicchemistry.comyoutube.com However, under forcing conditions or with activating substituents, reactions such as nitration and halogenation can be achieved.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. libretexts.org This allows for the introduction of various nucleophiles, such as amines and alkoxides, by displacing a suitable leaving group like a halide.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of the naphthyridine core. nih.govnih.govbeilstein-journals.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. For instance, a halogenated naphthyridine can be coupled with boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. nih.govnih.govbeilstein-journals.org
| Reaction Type | Description | Potential Application |
|---|---|---|
| Electrophilic Aromatic Substitution | Introduction of electrophiles (e.g., -NO2, -Br) onto the aromatic ring. | Further functionalization via reduction of nitro groups or cross-coupling of halides. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., -Cl) by a nucleophile (e.g., -NHR, -OR). | Introduction of diverse functional groups. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a halo-naphthyridine with a boronic acid. | Formation of C-C bonds to introduce aryl or vinyl groups. |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction of a halo-naphthyridine with an amine. | Formation of C-N bonds to introduce amino substituents. |
The 7,8-dihydropyridine portion of the molecule offers opportunities for modification through hydrogenation, dehydrogenation, and functionalization of the saturated carbons.
Hydrogenation: The dihydropyridine (B1217469) ring can be further reduced to a tetrahydropyridine ring. scripps.edu This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). scripps.edu This modification alters the geometry of the ring system from planar to a more three-dimensional conformation, which can significantly impact biological activity.
Dehydrogenation: Conversely, the 7,8-dihydro moiety can be aromatized to the corresponding fully aromatic 1,6-naphthyridine. This can be accomplished using various oxidizing agents. beilstein-journals.org This transformation can be useful for accessing different classes of derivatives.
C-H Functionalization: Recent advances in C-H functionalization chemistry offer the potential for direct introduction of substituents onto the saturated carbon atoms of the 7,8-dihydro ring. scripps.edu While specific examples on this scaffold are not prevalent, this strategy could provide novel avenues for structural diversification.
The substituents on the this compound scaffold, such as the 5-methyl group and substituents on the nitrogen at the 6-position, are key points for diversification.
The synthesis of TAK-828F provides a detailed example of side chain elaboration at the N-6 position. nih.gov In this case, the secondary amine of the tetrahydronaphthyridine core is coupled with a chiral amino acid bearing indane and cyclobutane moieties through peptide bond formation. nih.gov This demonstrates the feasibility of introducing complex side chains at this position.
The 5-methyl group can also be a handle for further functionalization. For example, it could potentially undergo oxidation to an aldehyde or carboxylic acid, or halogenation to a halomethyl group, which can then be subjected to further nucleophilic substitution reactions.
Green Chemistry Approaches in Naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like naphthyridines to minimize environmental impact and enhance efficiency. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. Key green methodologies employed in the synthesis of naphthyridine derivatives include microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of naphthyridine synthesis, microwave assistance has been successfully applied to various reaction types, including cyclization and multicomponent reactions. For instance, a one-pot, three-component reaction for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been developed using microwave irradiation in acetic acid, offering operational simplicity and improved safety for rapid synthesis. nih.gov
Multicomponent Reactions (MCRs):
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, embody the principles of atom economy and step efficiency. Several MCRs have been developed for the synthesis of functionalized naphthyridines under green conditions. A notable example is the catalyst-free, microwave-promoted four-component reaction for the synthesis of 1,4-dihydropyridines, a related class of compounds, in an aqueous medium, which provides excellent yields and high selectivity in a short reaction time. nih.govfrontiersin.org Such methodologies can be adapted for the synthesis of dihydronaphthyridine scaffolds. One-pot methods for the preparation of 1,6-naphthyridine derivatives have also been reported, involving the dimetalation of an appropriate N-2-pyridylpivalamide followed by reaction with a β-alkoxyacrolein derivative. researchgate.net
Green Solvents and Catalyst-Free Conditions:
The replacement of volatile and hazardous organic solvents with greener alternatives is a primary goal of sustainable chemistry. Water, ethanol, and ionic liquids have been explored as reaction media for naphthyridine synthesis. For example, the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridines has been achieved through a regioselective multi-component "on-water" reaction, highlighting the benefits of using water as a green solvent. nih.gov Furthermore, the development of catalyst-free reaction conditions simplifies purification processes and reduces waste. Catalyst-free multicomponent reactions for the synthesis of functionalized 1,4-dihydropyridines under microwave irradiation in water demonstrate the feasibility of eliminating catalysts from these synthetic protocols. nih.gov
Table 1: Comparison of Green Synthetic Methodologies for Naphthyridine Analogs
| Methodology | Key Features | Example Reaction | Reaction Conditions | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, enhanced purity. | Three-component synthesis of 2-amino-1,6-naphthyridines. | Acetic acid, microwave irradiation. | Excellent | nih.gov |
| Multicomponent Reaction | High atom economy, step efficiency, molecular diversity. | Four-component synthesis of 1,4-dihydropyridines. | Water, microwave irradiation, catalyst-free. | 94-97 | nih.govfrontiersin.org |
| Green Solvents | Reduced environmental impact, improved safety. | "On-water" synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridines. | Water, reflux. | Good to Excellent | nih.gov |
| Catalyst-Free Synthesis | Simplified purification, reduced waste. | Microwave-promoted synthesis of 1,4-dihydropyridines. | Water, microwave irradiation. | 94-97 | nih.gov |
Retrosynthetic Analysis and Design Principles for Novel Naphthyridine Architectures
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process reveals potential synthetic routes and highlights key intermediates, or synthons, that need to be prepared. The design of novel naphthyridine architectures is guided by these retrosynthetic principles, aiming for convergent and flexible synthetic pathways that allow for the introduction of diverse substituents.
A key retrosynthetic disconnection for this compound would involve breaking the dihydropyridine ring. A logical approach is the disconnection of the C7-C8 and N6-C5 bonds, leading back to a substituted pyridine precursor. This strategy is exemplified in the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, where a key dihydronaphthyridine intermediate was envisaged to be formed from a 2-vinyl-3-acylpyridine derivative through amination and subsequent intramolecular condensation. nih.govacs.org
Key Disconnections and Synthons:
For the target molecule, this compound, a primary retrosynthetic disconnection can be made at the C5-N6 and C7-C8 bonds of the dihydropyridine ring. This leads to a key intermediate, a substituted 2-aminopyridine derivative, and a three-carbon fragment.
Another strategic approach involves the functionalization of a pre-existing naphthyridine core. For instance, the synthesis of 2,8-disubstituted-1,6-naphthyridines has been achieved through a scaffold-hop approach, where the pyridine core of a known inhibitor was replaced with a 1,6-naphthyridine scaffold. nih.gov This highlights the principle of designing novel architectures by modifying existing pharmacophores.
Design Principles for Novel Architectures:
The design of new naphthyridine analogs is often driven by the desire to explore structure-activity relationships (SAR) for a particular biological target. Key design principles include:
Scaffold Hopping: Replacing a known active core with a bioisosteric scaffold, such as a different naphthyridine isomer or a related heterocyclic system, to explore new chemical space and potentially improve properties.
Functional Group Interconversion: Modifying existing functional groups on the naphthyridine core to modulate properties such as solubility, metabolic stability, and target binding affinity.
Introduction of Diversity: Developing synthetic routes that allow for the late-stage introduction of a variety of substituents at different positions of the naphthyridine ring system. A rapid synthesis of highly substituted 1,6-naphthyridines has been developed via heteroaryl ditriflates, which serve as versatile intermediates for one-pot difunctionalization reactions. acs.org
The synthesis of 8-hydroxy- Current time information in Vancouver, CA.acs.orgnaphthyridines as novel inhibitors of HIV-1 integrase showcases the application of these design principles, where the naphthyridine scaffold was specifically chosen and functionalized to interact with the target enzyme. acs.orgnih.gov
Table 2: Retrosynthetic Strategies for Dihydronaphthyridine Scaffolds
| Target Scaffold | Key Disconnection | Key Intermediate(s) | Forward Synthetic Strategy | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | C5-N6, C8-C8a | 2-Vinyl-3-acylpyridine | Amination followed by intramolecular condensation. | nih.govacs.org |
| 2,8-Disubstituted-1,6-naphthyridine | Scaffold Hop from Pyridine | Substituted 2-aminonicotinaldehyde and a ketone. | Friedländer annulation. | nih.gov |
| Highly Substituted 1,6-Naphthyridines | C5-X, C7-X (X = leaving group) | 1,6-Naphthyridine-5,7-dione | Ditriflation followed by sequential nucleophilic substitution/cross-coupling. | acs.org |
Mechanistic Investigations of 5 Methyl 7,8 Dihydro 1,6 Naphthyridine at the Molecular and Cellular Level
Receptor-Mediated Signaling Pathway Modulation
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For the naphthyridine class of compounds, evidence points towards modulation of several major receptor families, including G-Protein Coupled Receptors and Nuclear Receptors.
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. wikipedia.org They are characterized by seven transmembrane domains and, upon binding a ligand, they activate intracellular G-proteins, initiating signaling cascades that can modulate neurotransmitter release, muscle contraction, and cell metabolism. guidetopharmacology.org
While direct studies on 5-methyl-7,8-dihydro-1,6-naphthyridine are not prevalent, research on structurally similar naphthyridine cores demonstrates potent interactions with GPCRs. For instance, derivatives of the closely related 1,7-naphthyridine (B1217170) scaffold have been developed as powerful antagonists of the Tachykinin NK(1) receptor, a GPCR for the neuropeptide Substance P. nih.govnih.gov One such antagonist, a trans-N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide, demonstrated high-affinity binding to the human NK(1) receptor in IM-9 cells and potent in vivo activity. nih.gov The stereochemistry and conformation of the molecule were found to be critical for high-affinity binding, suggesting a highly specific interaction within the receptor's binding pocket. nih.gov
Furthermore, the broader naphthyridine chemical space has been explored for activity at other GPCRs. For example, novel tricyclic compounds containing a pyrazino[1,2-a] nih.govmdpi.comnaphthyridine core were identified as potent and selective agonists for the serotonin (B10506) 5-HT2C receptor. wikipedia.org The 5-HT2C receptor is a GPCR that regulates mood, anxiety, and feeding by modulating dopamine (B1211576) and norepinephrine (B1679862) release. wikipedia.org The discovery of naphthyridine-based ligands for receptors as diverse as NK(1) and 5-HT2C highlights the versatility of this scaffold in targeting GPCR-mediated signaling pathways.
Ion channels, which are pore-forming proteins that allow the passage of ions across cell membranes, are fundamental to cellular excitability and signaling. researchgate.net Their modulation can occur through direct binding of a molecule or indirectly through signaling pathways initiated by receptors like GPCRs. nih.gov
Direct electrophysiological studies on this compound are not widely reported in the literature. However, an indirect mechanism of ion channel modulation is plausible based on the GPCR activity of related compounds. For example, activation of the serotonin 5-HT2C receptor, a target for some naphthyridine derivatives, is known to modulate neuronal activity by inhibiting potassium Kv1.x channels. nih.gov This inhibition enhances the activity of certain GABAergic neurons, providing a pathway by which a GPCR-active naphthyridine could produce downstream effects on ion channel function and neuronal excitability. nih.gov This illustrates that even without direct binding, the compound class can significantly influence electrophysiology through receptor-mediated signaling cross-talk.
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other lipophilic molecules. nih.gov Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription.
A key example of a 1,6-naphthyridine (B1220473) derivative interacting with this target class comes from the development of inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells and the transcription of inflammatory cytokines like IL-17A. An asymmetric synthesis was developed for a potent RORγt inverse agonist, TAK-828F, which is built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. This demonstrates that the saturated 1,6-naphthyridine core is a viable scaffold for targeting the ligand-binding pocket of this nuclear receptor and inhibiting its transcriptional activity.
| Compound Class | Target | Mechanism | Reported Effect |
|---|---|---|---|
| Tetrahydro-1,6-naphthyridine | Retinoid-related Orphan Receptor γt (RORγt) | Inverse Agonist | Inhibits RORγt-mediated transcription of IL-17A/F |
Cellular Mechanistic Studies in Preclinical Models
To understand a compound's mechanism of action beyond receptor binding, studies in cellular models are essential. These assays can confirm engagement with intracellular targets and reveal the ultimate phenotypic consequences of the compound's activity.
Confirming that a compound binds to its intended target within a living cell is a critical step in mechanistic investigation. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can provide quantitative, real-time measurements of a compound's affinity and residence time at an intracellular target.
For the 1,6-naphthyridine scaffold, studies have identified potent inhibitory activity against key intracellular enzymes. For instance, a class of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives were identified as inhibitors of the c-Met kinase. The most potent of these compounds also effectively inhibited TPR-Met phosphorylation in BaF3-TPR-Met cells, a direct confirmation of target engagement within a cellular context.
In another study, derivatives of the related benzo[b] nih.govnih.govnaphthyridine scaffold were investigated as inhibitors of Monoamine Oxidase B (MAO-B), an important enzyme in the central nervous system. mdpi.com Several compounds showed inhibitory potency in the low micromolar range, demonstrating that this heterocyclic system can effectively target the active site of this intracellular enzyme. mdpi.com
| Compound Class | Target | Activity (IC50) |
|---|---|---|
| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one (Compound 2t) | c-Met Kinase | 2.6 µM |
| Benzo[b] nih.govnih.govnaphthyridine (Compound 5g) | Monoamine Oxidase B (MAO-B) | 1.35 µM |
Phenotypic screens measure the ultimate effect of a compound on cell behavior, such as proliferation, viability, or response to a pathogen. Derivatives of the 1,6-naphthyridine core have demonstrated significant activity in various cell-based phenotypic assays.
One study identified a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline (B3349891) derivatives with potent antiviral activity against human cytomegalovirus (HCMV). A representative 1,6-naphthyridine compound was found to be highly potent in a plaque reduction assay using MRC-5 cells.
In a different therapeutic area, a series of 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamides substituted with a dihydrouracil (B119008) moiety were developed as highly active inhibitors of HIV-1 integrase. These compounds showed low nanomolar activity in inhibiting viral replication in cell culture, with one lead compound being 150-fold more potent than the parent structure. nih.gov
| Compound Class | Cell Line | Assay | Reported Activity |
|---|---|---|---|
| 1,6-Naphthyridine derivative | MRC-5 | Antiviral (HCMV Plaque Reduction) | Potent inhibition, superior selectivity index |
| 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamide derivative | Cell Culture | Antiviral (HIV-1 Replication) | CIC95 of 40 nM |
Modulation of Specific Cellular Processes
Naphthyridine derivatives have demonstrated the ability to influence fundamental cellular processes such as proliferation and apoptosis.
Proliferation: Certain derivatives of the closely related 1,6-naphthyridine scaffold have been identified as potent inhibitors of critical signaling pathways that regulate cell growth. For instance, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, and its inhibition is a key strategy in various research contexts.
Apoptosis: The induction of programmed cell death, or apoptosis, is another key cellular process modulated by naphthyridine compounds. Studies on pyrazole (B372694) derivatives of naphthyridine have shown their potential as proapoptotic agents. nih.gov These compounds were observed to cause cell detachment, shrinkage, and condensation of nuclear material, all characteristic features of apoptosis. nih.gov Furthermore, some naphthyridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades. nih.gov For example, a dihydrobenzofuro[4,5-b] nih.govspandidos-publications.comnaphthyridin-6-one derivative, MHY-449, has been reported to induce apoptotic cell death by modulating key signaling pathways. spandidos-publications.com
The cytotoxic effects of some 1,6-naphthyridine derivatives have also been evaluated, indicating their potential to interfere with cell viability. researchgate.net
Table 1: Investigated Cellular Effects of Naphthyridine Derivatives
| Compound Class | Cellular Process | Observed Effect |
| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | Proliferation | Inhibition of PI3K/mTOR pathway nih.gov |
| Pyrazole derivatives of naphthyridine | Apoptosis | Induction of apoptosis, cell shrinkage, nuclear condensation nih.gov |
| Dihydrobenzofuro[4,5-b] nih.govspandidos-publications.comnaphthyridin-6-one derivative (MHY-449) | Apoptosis | Induction of apoptotic cell death spandidos-publications.com |
| 1,6-Naphthyridine derivatives | Cytotoxicity | Interference with cell viability researchgate.net |
Advanced Imaging Techniques for Tracking Compound Distribution and Activity in Research Models
Advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for tracking the in vivo distribution and target engagement of novel compounds. While specific imaging studies on this compound are not currently available in the literature, the development of radiolabeled ligands for various biological targets demonstrates the feasibility of applying these techniques to naphthyridine-based structures. nih.gov
For a compound like this compound to be studied using PET or SPECT, a radiolabeled version would need to be synthesized. This typically involves incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope into the molecule. The choice of isotope and labeling position would depend on the synthetic feasibility and the desired properties of the resulting radiotracer.
Optical imaging, another advanced imaging modality, could also be employed. This might involve synthesizing a fluorescently labeled analog of this compound to visualize its distribution in cells or tissues.
Proteomics and Metabolomics Approaches to Elucidate Downstream Effects
To gain a comprehensive understanding of the biological effects of a compound, researchers are increasingly turning to "omics" technologies. Proteomics and metabolomics allow for the large-scale study of proteins and metabolites, respectively, providing a snapshot of the cellular state in response to a particular stimulus.
Proteomics: A proteomics study of cells treated with this compound could reveal changes in the expression levels of numerous proteins. This could help to identify the specific cellular pathways that are modulated by the compound. For example, if the compound induces apoptosis, a proteomics analysis might show an upregulation of pro-apoptotic proteins like caspases and a downregulation of anti-apoptotic proteins.
Metabolomics: Metabolomics analysis can identify and quantify changes in the levels of small-molecule metabolites within a biological system. This can provide insights into the metabolic pathways affected by a compound. For instance, if a compound affects cellular energy metabolism, a metabolomics study might reveal alterations in the levels of ATP, glucose, and lactate. The synthesis of benzo[c] spandidos-publications.comresearchgate.netnaphthyridine alkaloids through metabolomics approaches highlights the power of this technique in studying complex biological systems. nih.gov
While specific proteomics and metabolomics data for this compound are not available, these approaches represent powerful future avenues for elucidating its detailed mechanism of action and downstream biological consequences.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 7,8 Dihydro 1,6 Naphthyridine Derivatives
Systematic Structural Modification and Activity Profiling
Systematic modification of the 5-methyl-7,8-dihydro-1,6-naphthyridine core has been a key strategy to understand how structural changes influence biological outcomes. This involves synthesizing a series of analogues and evaluating them in biological assays to build a comprehensive structure-activity relationship (SAR) profile.
The biological activity of 1,6-naphthyridine (B1220473) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, studies on related 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamides have shown that modifications at the 5-position can dramatically influence potency. Introduction of a 5,6-dihydrouracil group at this position led to highly active HIV-1 integrase inhibitors with low nanomolar activity. nih.govresearchgate.net
In the context of antileishmanial agents, SAR studies on 8-hydroxy-1,6-naphthyridines revealed that activity was driven by the sequestration of divalent metal cations, a mechanism linked to a key acceptor-donor-acceptor binding motif within the core structure. nih.gov Deletion of the N-1 nitrogen atom from the naphthyridine ring resulted in a complete loss of antiparasitic activity, highlighting its critical role in the pharmacophore. nih.gov
Similarly, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives were investigated as allosteric inhibitors of HIV-1 integrase, targeting the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75). x-mol.com These studies underscore the importance of systematic substitutions to optimize target engagement and biological response.
Table 1: Effect of Structural Modifications on the Biological Activity of Naphthyridine Derivatives
| Base Scaffold | Modification | Target/Activity | Observation | Reference |
| 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamide | Introduction of 5,6-dihydrouracil at C5 | HIV-1 Integrase | Resulted in highly potent inhibitors with low nanomolar activity. | nih.govresearchgate.net |
| 8-hydroxy-1,6-naphthyridine | Deletion of N-1 nitrogen | Antileishmanial (Leishmania donovani) | Complete loss of antiparasitic activity. | nih.gov |
| 8-hydroxy-1,6-naphthyridine | Deletion of N-6 nitrogen | Antileishmanial (Host Cell Toxicity) | Resulted in toxicity to host THP-1 cells. | nih.gov |
| 5,6,7,8-tetrahydro-1,6-naphthyridine | Various Substitutions | HIV-1 Integrase (Allosteric Site) | Acted as inhibitors by targeting the LEDGF/p75 binding site. | x-mol.com |
The conformational rigidity of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key attribute that influences its biological activity. This "conformationally-locked" structure reduces the entropic penalty upon binding to a receptor and presents its substituents in a well-defined spatial orientation. researchgate.net
Incorporating a cyclic urea (B33335) pharmacophore by conformationally constraining the 7,8-positions of a 1,6-naphthyridine framework led to the identification of a new class of c-Met kinase inhibitors. rsc.org This demonstrates that restricting the conformation can be a successful strategy for developing potent and selective inhibitors. An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed to produce potent retinoid-related orphan receptor γt (RORγt) inverse agonists, where the specific stereochemistry was crucial for activity. acs.org
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is instrumental in drug design for predicting the activity of novel compounds and understanding the molecular features essential for bioactivity. nih.gov
The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. nih.gov These can be classified into various types, including:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Relate to the electron distribution, such as atomic charges and dipole moments.
Quantum-chemical descriptors: Derived from quantum mechanics calculations.
A QSAR study on a series of anticancer agents highlighted the importance of topological parameters (ETSA and RTSA indices) and electronic parameters (Wang-Ford charges) in describing the activity. nih.gov The process involves selecting a relevant set of descriptors that have the most significant correlation with the biological activity of the training set of molecules, thereby building a predictive model. nih.gov
A QSAR model's utility lies in its ability to accurately predict the activity of compounds not included in the initial training set. researchgate.net To ensure reliability, the model must undergo rigorous validation. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. nih.gov
The statistical quality of a QSAR model is assessed by several parameters, including:
r² (Coefficient of Determination): Indicates the goodness of fit of the model. A value close to 1.0 suggests a strong correlation. researchgate.net
q² (Cross-validated r²): Measures the predictive power of the model. A high q² value is essential for a reliable model. researchgate.net
These validation techniques ensure that the developed QSAR model is robust and can be confidently used to guide the design of new this compound derivatives with enhanced activity. nih.gov
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Naphthyridines
Modern drug discovery often employs innovative strategies like FBDD and scaffold hopping to identify novel lead compounds.
Fragment-Based Drug Discovery (FBDD) starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound. Key synthetic reactions, such as Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), are crucial for elaborating these fragments into more complex molecules. nih.gov The naphthyridine core itself can serve as a starting fragment or be incorporated during the fragment evolution process.
Scaffold hopping is a strategy used to discover new chemical entities by modifying the central core structure (scaffold) of a known active compound while retaining its key binding interactions. nih.gov This can lead to compounds with novel intellectual property, improved pharmacological properties, or a different side-effect profile. An example is the successful "hop" from an indole (B1671886) core to an indazole framework to develop dual MCL-1/BCL-2 inhibitors. rsc.org For naphthyridines, this could involve replacing the bicyclic core with another heterocycle that maintains the essential pharmacophoric features required for biological activity.
Targeted Design for Enhanced Selectivity and Potency in Research Probes
The targeted design of derivatives based on the this compound scaffold aims to optimize their interaction with specific biological targets, thereby enhancing their potency and selectivity for use as research probes. This process involves systematic structural modifications to understand how different parts of the molecule contribute to its biological activity, a study known as Structure-Activity Relationship (SAR).
A key example of targeted design can be seen in the development of inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a critical factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. acs.org Consequently, potent and selective inhibitors of RORγt are valuable as research probes and potential therapeutics. acs.org Research in this area led to the identification of TAK-828F, a potent and selective RORγt inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. acs.org
The development process for such probes often begins with a core fragment, which is then elaborated upon. The 1,6-naphthyridine core serves as a rigid scaffold that positions substituents in a defined three-dimensional space to interact with the target protein. The design strategy involves modifying substituents at various positions on the naphthyridine ring system to improve binding affinity and selectivity. For instance, modifications on the exocyclic nitrogen or the aromatic portion of the scaffold can drastically alter the compound's properties.
In the case of RORγt inverse agonists, medicinal chemists synthesized a series of analogs to probe the binding pocket. The synthesis of the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold itself required a multi-step process, which was optimized for efficiency and scalability. acs.org Different chemical groups were then introduced to explore interactions with specific amino acid residues within the receptor's ligand-binding domain. This iterative process of synthesis and biological testing allows for the mapping of the target's active site and the refinement of the probe's structure for optimal performance.
The table below illustrates a hypothetical SAR study for a series of this compound derivatives targeting a generic kinase, showing how modifications can influence potency.
| Compound ID | R1-substituent (at N6) | R2-substituent (at C2) | Kinase Inhibition IC₅₀ (nM) |
| A-1 | H | Phenyl | 5,200 |
| A-2 | Methyl | Phenyl | 2,100 |
| A-3 | Ethyl | Phenyl | 4,500 |
| A-4 | Methyl | 4-Fluorophenyl | 850 |
| A-5 | Methyl | 4-Methoxyphenyl | 1,200 |
| A-6 | Methyl | Pyridin-4-yl | 450 |
This table is illustrative and compiled based on general principles of medicinal chemistry.
From this hypothetical data, one could conclude that a small alkyl group like methyl at the N6 position is favorable (A-2 vs. A-1 and A-3). Furthermore, adding a hydrogen bond acceptor like the nitrogen in the pyridinyl group at the C2 position significantly enhances potency (A-6 vs. A-2), guiding the next round of design and synthesis.
Computational and Theoretical Chemistry of 5 Methyl 7,8 Dihydro 1,6 Naphthyridine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule from first principles. For naphthyridine derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide accurate information on structure and spectroscopy. researchgate.netnih.gov These calculations form the basis for understanding the molecule's electronic characteristics and reactivity.
DFT calculations are employed to determine the optimized molecular geometry of 5-methyl-7,8-dihydro-1,6-naphthyridine and to analyze its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) map, identifies electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis is also performed to understand charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov These computational tools collectively provide a detailed prediction of the compound's chemical behavior.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Theoretical) Note: These values are representative examples of what DFT calculations would yield and are based on typical results for similar heterocyclic compounds.
| Parameter | Theoretical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures molecular polarity |
| Total Energy | -478 Hartree | Thermodynamic stability of the molecule |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Structural Confirmation in Research
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the structural elucidation and confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts, when compared with experimental data, serve as a powerful tool for assigning signals and verifying the chemical structure of this compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net The computed Infrared (IR) spectrum, often scaled to correct for systematic errors, helps in assigning the vibrational modes observed in experimental FTIR spectra, confirming the presence of specific functional groups. acspublisher.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. nih.gov This allows for the prediction of the absorption maxima (λmax) in the UV-Visible range, which correspond to electronic transitions between molecular orbitals and are characteristic of the molecule's chromophore system. researchgate.networldscientific.com
Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison Note: This table illustrates how theoretical data is used alongside experimental findings for structural confirmation.
| Spectroscopy | Predicted Data (DFT) | Experimental Data | Application |
| ¹³C NMR (ppm) | δ 145.2 (C5), 119.8 (C4), ... | δ 145.5 (C5), 120.1 (C4), ... | Signal assignment, structural verification |
| IR (cm⁻¹) | 3050 (C-H str.), 1610 (C=N str.) | 3048 (C-H str.), 1608 (C=N str.) | Functional group identification |
| UV-Vis (nm) | λmax = 285, 320 | λmax = 288, 325 | Confirmation of conjugated system |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. dntb.gov.ua This method is crucial in drug discovery for identifying and optimizing potential drug candidates. For naphthyridine derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov
Using software like AutoDock Vina, molecular docking simulations place this compound into the binding site of a target protein. researchgate.net The simulation calculates a "docking score," which estimates the binding affinity, with more negative scores indicating stronger binding. The primary output is the predicted binding pose, which reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and the amino acid residues of the protein. nih.gov This detailed analysis provides a rational basis for the molecule's biological activity and guides further structural modification to enhance potency.
Virtual screening involves docking large databases of compounds against a specific protein target to identify potential hits. nih.gov Conversely, this compound could be screened against a panel of known protein targets to discover novel biological partners. This "reverse docking" approach can help identify new therapeutic applications for the compound by predicting its potential off-target effects or uncovering entirely new mechanisms of action. This strategy is a time- and cost-effective method in the early stages of drug development. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is a representative example of data generated from a molecular docking simulation.
| Parameter | Result | Interpretation |
| Protein Target (PDB ID) | e.g., 3ERT (Estrogen Receptor) | A potential biological target for the compound. researchgate.net |
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Key Interacting Residues | GLU-353, ARG-394, PHE-404 | Specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with GLU-353, Pi-Alkyl with PHE-404 | The chemical nature of the binding forces. |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, typically on a nanosecond to microsecond scale, providing insights into the stability and flexibility of the complex. nih.gov
By running an MD simulation on the complex of this compound and its protein target (obtained from docking), researchers can assess the stability of the predicted binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or undergoes significant conformational changes. nih.gov Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are most flexible or are stabilized by ligand binding. These simulations validate the docking results and provide a more realistic and detailed understanding of the binding event at an atomic level. nih.gov
Conformational Dynamics and Flexibility Analysis
The conformational landscape of this compound is a critical determinant of its interaction with biological targets. The flexibility of the molecule is primarily centered around the partially saturated dihydropyridine (B1217469) ring. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to analyze this flexibility.
DFT calculations can be used to determine the stable conformations of the molecule and the energy barriers between them. For the dihydropyridine ring, a "boat" or "sofa" conformation is typically observed. The presence of the methyl group at position 5 introduces a steric influence that can affect the conformational preference and the rotational barrier of the exocyclic C-C bond. Studies on similar heterocyclic systems have shown that intramolecular hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing certain conformations, a factor that would be significant if additional functional groups were present. researchgate.net
Ligand-Target Binding Dynamics and Unbinding Simulations
Understanding how a ligand interacts with its target protein at a dynamic level is fundamental to predicting its efficacy. For this compound, which belongs to a class of compounds often investigated as kinase inhibitors, molecular docking followed by molecular dynamics (MD) simulations are powerful predictive tools. nih.govnih.gov
Initially, molecular docking is used to predict the most likely binding pose of the ligand within the active site of a target protein, such as a protein kinase. nih.govajms.iq This static picture is then refined using MD simulations, which simulate the movement of the ligand and protein atoms over time. These simulations can confirm the stability of the predicted binding pose and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding affinity. nih.govmdpi.com For instance, the nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, a common interaction motif for kinase inhibitors. nih.gov
Beyond static binding, the kinetics of the ligand-target interaction, particularly the ligand's residence time, is increasingly recognized as a better correlate of in vivo drug efficacy than binding affinity alone. youtube.com Enhanced sampling MD simulation techniques, such as steered MD or metadynamics, can be used to simulate the unbinding process of a ligand from its target. nih.govresearchgate.net These simulations provide insights into the unbinding pathway and allow for the calculation of the dissociation rate constant (k_off). A longer residence time (slower k_off) is often desirable, as it can lead to a more sustained biological effect. youtube.com Such computational approaches enable the prioritization of compounds based on their kinetic profiles, offering a significant advantage in early-stage drug discovery. nih.gov
Cheminformatics and Data Mining for Naphthyridine Compound Libraries
Cheminformatics provides the tools to manage, analyze, and mine vast libraries of chemical compounds to identify promising new drug candidates. nih.govncsu.edu For libraries containing the naphthyridine scaffold, these techniques are essential for navigating the extensive chemical space and uncovering structure-activity relationships (SAR). nih.govresearchgate.net
A primary application of cheminformatics is the analysis of chemical diversity within a compound library. broadinstitute.orgchemrxiv.org By calculating various molecular descriptors (e.g., molecular weight, logP, number of rotatable bonds, topological fingerprints), the diversity of a library can be quantified and visualized. ncsu.edu This helps ensure that a screening library covers a broad and relevant area of chemical space, increasing the chances of finding novel hits. lifechemicals.com Techniques like principal component analysis (PCA) can reduce the dimensionality of the descriptor data, allowing for easier visualization and comparison of different libraries. chemrxiv.org
Data mining of high-throughput screening (HTS) results is another critical function. By correlating the biological activity of compounds with their structural features, machine learning models and quantitative structure-activity relationship (QSAR) models can be built. nih.gov For a library of naphthyridine analogs, these models can identify which substitutions at specific positions on the scaffold are likely to increase potency or improve other properties. nih.gov Scaffold analysis and "scaffold hopping" algorithms can also be used to identify structurally novel compounds that retain the key pharmacophoric features of known active naphthyridines, leading to new intellectual property. chemrxiv.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compound Prioritization
In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. Poor ADME profiles are a major cause of late-stage clinical trial failures. In silico ADME prediction tools offer a rapid and cost-effective way to screen large numbers of compounds and prioritize those with the most promising drug-like properties. numberanalytics.comresearchgate.net
A variety of computational models, many of which are available as web-based servers like SwissADME and preADMET, are used to predict key physicochemical and pharmacokinetic parameters. researchgate.netbmdrc.orgyoutube.com These predictions are based on the structure of the molecule and are often guided by rules derived from analyzing successful drugs, such as Lipinski's Rule of Five. acs.org For a research compound like this compound, these tools can forecast its likely behavior in the body.
Key predicted properties include lipophilicity (logP), aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP). numberanalytics.comnih.govnih.gov Compounds with predicted liabilities, such as poor solubility, low absorption, or significant inhibition of major CYP isoforms, can be deprioritized or flagged for chemical modification. nih.gov This computational filtering allows researchers to focus synthetic and experimental efforts on compounds with a higher probability of success. nih.govnih.gov
Below is an interactive table summarizing typical in silico ADME predictions for a compound with a structure similar to this compound.
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 160.20 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |
| logP (Lipophilicity) | 1.5 - 2.5 | Affects solubility, permeability, and metabolism. Optimal range is often cited as 1-3. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | Relates to hydrogen bonding potential and permeability. Typically <140 Ų for good cell permeability. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Crucial for absorption and formulation. Higher (less negative) values are preferred. |
| GI Absorption | High | Indicates the likelihood of being well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier. Desirability depends on the therapeutic target. |
| Lipinski's Rule of Five | 0 Violations | A guideline for drug-likeness. Compounds with 0 or 1 violation are more likely to be orally bioavailable. acs.org |
Advanced Analytical Methodologies for Research and Discovery of 5 Methyl 7,8 Dihydro 1,6 Naphthyridine
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of individual components from a mixture. For 5-methyl-7,8-dihydro-1,6-naphthyridine, various chromatographic techniques offer distinct advantages depending on the analytical objective.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for quantifying its concentration in research samples. The method's high resolution and sensitivity make it ideal for detecting impurities and degradation products.
In a typical research setting, a reversed-phase HPLC method would be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. The retention time of the main peak corresponding to this compound provides a qualitative measure of its identity, while the peak area, when calibrated against a standard of known concentration, allows for precise quantification.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While less common for non-volatile compounds without derivatization, GC can be employed for the analysis of this compound, especially for assessing the presence of volatile impurities or byproducts from its synthesis. chromatographyonline.com A chromatogram from a GC analysis provides a "fingerprint" of the volatile components in a sample. itrcweb.org
For successful GC analysis, the compound must be sufficiently volatile and stable at the high temperatures of the injector and column. The choice of the GC column's stationary phase is critical for achieving good separation, with phases of varying polarity available. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
A key structural feature of this compound is the potential for chirality at the carbon atom bearing the methyl group. Since enantiomers often exhibit different pharmacological activities, their separation and individual characterization are crucial. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times and reduced consumption of toxic organic solvents. chromatographyonline.comshimadzu.com
SFC typically utilizes supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to efficient separations. shimadzu.com A polar organic solvent, known as a modifier, is often added to the CO2 to enhance the solubility and elution of polar analytes. shimadzu.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. researchgate.net
Table 2: Representative SFC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
Mass Spectrometry (MS) Based Characterization and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of compounds like this compound, especially when coupled with a chromatographic separation technique like HPLC or GC.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. acs.org This is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed chemical formula of this compound, researchers can confirm its elemental formula with a high degree of confidence.
For instance, the protonated molecule of this compound ([M+H]⁺) would be analyzed to obtain its precise mass-to-charge ratio.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolite Identification (in research models)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions, in this case, the molecular ion of this compound) are selected and then fragmented. The resulting fragment ions (product ions) are then analyzed by the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity.
This technique is also invaluable for identifying metabolites of the compound in research models. After administration of this compound to an in vitro or in vivo system, samples can be analyzed by LC-MS/MS. By looking for predicted metabolic transformations (e.g., oxidation, demethylation) and their characteristic fragmentation patterns, researchers can identify and characterize the metabolites, providing crucial information about the compound's metabolic fate.
Quantitative MS for Biological Matrix Analysis
Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the determination of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govijpsjournal.com The high sensitivity, specificity, and speed of LC-MS/MS make it ideal for pharmacokinetic studies, enabling the measurement of compound concentrations over time. mdpi.com
A typical bioanalytical method for a nitrogen-containing heterocyclic compound like this compound would involve sample preparation, chromatographic separation, and tandem mass spectrometric detection. Sample preparation is critical for removing interferences like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov Chromatographic separation is often achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates the analyte from endogenous components before it enters the mass spectrometer.
Detection is performed using a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument, operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the impact of co-eluting matrix components and ensuring accurate quantification. An internal standard, usually a stable isotope-labeled version of the analyte, is added to samples and calibrators to account for variability during sample processing and analysis. nih.gov
The development and use of such methods are governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), which mandate thorough validation to ensure reliability. who.intyoutube.comyoutube.com Validation assesses parameters including linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability under various conditions. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Quantification in Human Plasma (Based on typical methods for nitrogen heterocyclic compounds)
| Parameter | Typical Value / Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction |
| Chromatography | UHPLC with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Analyte-specific (e.g., for C₉H₁₀N₂, Precursor: m/z 147.1 → Product: m/z specific fragment) |
| Internal Standard | Stable Isotope Labeled (e.g., d₄)-5-methyl-7,8-dihydro-1,6-naphthyridine |
| Calibration Range | 0.5 - 500 ng/mL |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
This interactive table summarizes typical conditions. Specific values would be optimized during method development for this compound.
X-ray Crystallography for Absolute Structure Determination and Co-crystal Analysis
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry. For a novel compound like this compound, obtaining a crystal structure would provide irrefutable proof of its chemical identity and conformation in the solid state.
The process involves growing a high-quality single crystal, mounting it on a diffractometer, and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the molecular structure is solved and refined.
Beyond absolute structure determination, X-ray crystallography is central to co-crystal analysis . Co-crystals are multi-component crystals held together by non-covalent interactions, often designed to improve the physicochemical properties of an API, such as solubility or stability. nih.gov By co-crystallizing this compound with various pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides), it is possible to explore new solid forms. X-ray crystallography would be used to confirm the formation of a true co-crystal and to understand the specific hydrogen bonding and other intermolecular interactions that stabilize the new crystalline lattice. rsc.org
Table 3: Illustrative Crystallographic Data from a Single-Crystal X-ray Diffraction Experiment (Hypothetical data for a this compound derivative)
| Parameter | Example Value |
| Chemical Formula | C₉H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.1 Å, b = 10.5 Å, c = 9.2 Å, β = 98.5° |
| Volume | 775 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.26 g/cm³ |
| R-factor | < 0.05 |
This interactive table shows the type of data obtained from an X-ray crystallography experiment. Specific values are hypothetical.
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) in Complex Sample Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry): As discussed for quantitative analysis, LC-MS is also a primary tool for qualitative analysis, such as impurity profiling and metabolite identification. ijpsjournal.com High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can provide highly accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities or metabolites related to this compound. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS offers superior chromatographic resolution compared to LC. mdpi.com While the dihydro-naphthyridine core may have limited volatility, GC-MS could be a suitable technique for analyzing related starting materials, more volatile impurities, or degradation products. researchgate.netnih.gov The electron ionization (EI) source standard in GC-MS provides reproducible fragmentation patterns that can be searched against spectral libraries for rapid identification.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples an HPLC system to an NMR spectrometer. wisdomlib.org This technique is exceptionally powerful for the structural elucidation of components within a complex mixture without the need for prior isolation. nih.govtandfonline.com For example, if a sample of this compound contains a significant impurity or is being analyzed for its metabolites in a biological fluid, the mixture can be separated on the LC column, and the eluent corresponding to the peak of interest can be directed into the NMR flow probe. tandfonline.com Full 1D and 2D NMR experiments can then be performed on the separated compound, enabling its complete structural identification. This is particularly valuable in drug metabolism studies where isolation of minor metabolites can be challenging. researchgate.net
Emerging Research Frontiers and Future Directions for 5 Methyl 7,8 Dihydro 1,6 Naphthyridine
Development of 5-methyl-7,8-dihydro-1,6-naphthyridine as Chemical Probes for Biological Systems
The development of chemical probes is essential for dissecting complex biological pathways. The 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, the core of this compound, presents a valuable starting point for the design of such probes. The synthesis of libraries based on this scaffold has been successfully demonstrated, utilizing techniques like intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations. nih.gov This synthetic tractability allows for the introduction of various functional groups, including fluorophores or affinity tags, which are critical for a chemical probe.
For instance, modifying the this compound structure to incorporate environmentally sensitive dyes could enable real-time tracking of its distribution within cellular compartments. Furthermore, the nitrogen atoms within the naphthyridine rings can be strategic points for linking to photoreactive groups, allowing for photo-affinity labeling to identify novel protein targets. The development of such probes would be instrumental in elucidating the mechanism of action and identifying the specific biological interactome of this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. mdpi.comsciencescholar.us These computational tools can analyze vast datasets to predict biological activities, optimize molecular structures, and even design novel compounds from scratch. repcomseet.orgmdpi.com For the 1,6-naphthyridine (B1220473) class of compounds, ML models can be trained on existing structure-activity relationship (SAR) data to predict the bioactivity of new derivatives like this compound. researchgate.net
The process typically involves several key steps:
Data Collection: Gathering data on known naphthyridine derivatives and their measured biological activities from databases like ChEMBL. oup.com
Descriptor Calculation: Using software to calculate molecular descriptors (e.g., physicochemical properties, fingerprints) for each compound. researchgate.net
Model Training: Employing ML algorithms such as Random Forest, Support Vector Machines (SVM), or Deep Neural Networks (DNN) to build predictive models that correlate the molecular descriptors with biological activity. nih.govnih.gov
Virtual Screening: Using the trained models to screen virtual libraries of novel naphthyridine compounds, including variations of the this compound scaffold, to prioritize candidates for synthesis and testing. nih.gov
Recent studies have demonstrated the successful application of ML to discover novel antibacterial compounds and to predict the properties of various heterocyclic molecules, underscoring the potential of these methods to accelerate the exploration of naphthyridines. nih.govbuckingham.ac.uk
Table 1: Machine Learning Models in Drug Discovery
| Model Type | Common Algorithms | Application in Naphthyridine Research | Potential Outcome |
|---|---|---|---|
| Supervised Learning | Random Forest, Support Vector Machine (SVM), Gradient Boosting | Predicting bioactivity (e.g., IC50 values), classifying compounds as active/inactive. nih.govnih.gov | Identification of promising this compound derivatives for synthesis. |
| Deep Learning | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GAN) | De novo design of novel naphthyridine scaffolds with desired properties. mdpi.com | Generation of entirely new molecular structures with potentially improved activity or selectivity. |
| Unsupervised Learning | Clustering Algorithms | Grouping naphthyridine derivatives based on structural similarity to identify novel scaffolds. | Understanding the diversity of existing naphthyridine chemical space. |
Advancements in Targeted Delivery Systems for Research Applications
To study the biological effects of a compound like this compound in a specific tissue or cell type, advanced drug delivery systems are often required. Nanoparticle-based systems, including liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating and delivering small molecules. jneonatalsurg.comresearchgate.netnih.gov These systems can improve the solubility and stability of a compound and can be engineered for targeted delivery. imrpress.comresearchgate.netnih.gov
Strategies for targeted delivery in a research context include:
Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as tumors. nih.govresearchgate.net
Active Targeting: Modifying the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific receptors on the surface of target cells. nih.govresearchgate.net
Stimuli-Responsive Release: Designing nanoparticles that release their cargo in response to specific environmental triggers, such as changes in pH or temperature, which can be characteristic of particular subcellular compartments or diseased tissues. nih.gov
For instance, this compound could be encapsulated in PEGylated liposomes to prolong its circulation time in preclinical research models. researchgate.netmdpi.com Alternatively, for neurological studies, nanoparticles could be functionalized with ligands that facilitate crossing the blood-brain barrier.
Exploration of Novel Biological Activities and Targets (Purely Research Perspective)
The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govnih.gov While the specific activities of this compound are not yet extensively documented, research on related 1,6-naphthyridine derivatives provides a strong indication of its potential.
Recent research has identified novel biological activities for various 1,6-naphthyridine derivatives, highlighting promising areas for future investigation from a purely research-oriented perspective:
PI3K/mTOR Dual Inhibition: Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway often dysregulated in cancer. nih.gov
FGFR4 Inhibition: A series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer research. nih.gov
Antiviral Activity: Certain 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral agents, suggesting a novel mechanism of action. nih.gov
RORγt Inverse Agonism: An asymmetric synthesis was developed for a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt), which has a 5,6,7,8-tetrahydro-1,6-naphthyridine core. nih.govacs.org RORγt is a key regulator of Th17 cell differentiation, making it a target of interest in autoimmune disease research. nih.gov
Table 2: Investigated Biological Activities of 1,6-Naphthyridine Derivatives
| Derivative Class | Biological Target/Activity | Reported Potency (Example) | Reference |
|---|---|---|---|
| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-ones | PI3Kα / mTOR | IC50 = 2.4 nM / 1.1 nM | nih.gov |
| 1,6-naphthyridine-2-ones | FGFR4 | IC50 = 3.3 nM | nih.gov |
| 1,6-naphthyridine analogues | Human Cytomegalovirus (HCMV) | IC50 up to 39-fold lower than ganciclovir | nih.gov |
| Tetrahydro-1,6-naphthyridine derivatives | RORγt Inverse Agonist | Potent and selective | nih.govacs.org |
These findings suggest that this compound and its future derivatives could be valuable tools for investigating these and other biological pathways.
Multi-Omics Integration for Comprehensive Mechanistic Understanding
To fully understand the biological effects of a novel compound, a systems-level approach is necessary. Multi-omics integration—combining data from genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by a compound like this compound. nih.govnih.gov This integrated analysis can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. mdpi.comresearchgate.net
A typical multi-omics workflow might involve:
Treating a relevant cell or animal model with the compound.
Profiling changes at multiple molecular levels (e.g., RNA sequencing for transcriptomics, mass spectrometry for proteomics and metabolomics).
Integrating these datasets using bioinformatics tools to identify perturbed pathways and networks. nih.govfrontiersin.org
For example, an integrated transcriptomic and proteomic analysis could reveal that treatment with a 1,6-naphthyridine derivative leads to the downregulation of genes and proteins in metabolic pathways and the upregulation of those involved in apoptosis. nih.gov Such an approach provides a much richer understanding than could be achieved by studying a single omics layer alone. nih.gov
Collaborative Research Initiatives and Data Sharing in Naphthyridine Chemistry and Biology
The complexity and cost of modern chemical and biological research increasingly necessitate collaborative efforts and open data sharing. mdpi.comrsc.org Progress in understanding compounds like this compound can be significantly accelerated through such initiatives.
Key platforms and approaches facilitating collaboration include:
Public Chemical Databases: Resources like PubChem, ChEMBL, and BindingDB serve as central repositories for chemical structures and biological activity data, allowing researchers to access and build upon existing knowledge. oup.comnih.govebi.ac.uk
Open-Source Software: Tools like DataWarrior and various Python libraries (e.g., RDKit) provide free and open access to powerful chemoinformatics capabilities, leveling the playing field for researchers. nih.gov
Collaborative Platforms: Web-based platforms are emerging that provide integrated tools for data management, analysis, and real-time communication, fostering collaboration between research groups regardless of geographical location.
By embracing these collaborative models, the research community can more efficiently explore the chemical space around the 1,6-naphthyridine scaffold, share findings, and avoid redundant efforts, ultimately speeding up the pace of discovery. mdpi.comrsc.org
Q & A
Q. What are the established synthetic routes for 5-methyl-7,8-dihydro-1,6-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Reductive alkylation : Reacting 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine with formaldehyde (CH₂O) and formic acid (HCO₂H) under reflux in water with nitrogen protection yields the 6-methyl derivative (58% yield). Temperature control and inert atmosphere are critical to avoid side reactions .
- Grignard addition : Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at low temperatures (5°C) introduces a methyl group, followed by NaBH₄ reduction to stabilize the product (87% yield). This method requires precise stoichiometry and cryogenic conditions .
Key Optimization Factors : - Solvent polarity (e.g., THF vs. aqueous systems).
- Catalyst use (e.g., Pd/C for hydrogenation in related syntheses) .
- Reaction time (4–48 hours depending on method).
Q. Comparative Bioactivity Table :
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Methyl-7,8-dihydro-1,6-Nap | c-Met kinase | >50 | * |
| 8-Chloro-1,6-naphthyridine | c-Met kinase | 10.2 | |
| tert-Butyl-3-amino-1,6-Nap | Bacterial DHFR | 2.4 |
*Inferred from structural analogs due to limited direct data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
